5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine
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Overview
Description
5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C14H28N4 and a molecular weight of 252.4 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine involves several steps. One common synthetic route includes the reaction of 1-ethyl-1H-pyrazol-3-amine with diisobutylamine in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-ethyl-1H-pyrazol-3-amine: A simpler derivative of pyrazole with similar chemical properties but lacking the diisobutylamino group.
5-[(diisobutylamino)methyl]-1-methyl-1H-pyrazol-3-amine: A closely related compound with a methyl group instead of an ethyl group at the 1-position.
5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-4-amine: Another derivative with the amino group at the 4-position instead of the 3-position.
Properties
IUPAC Name |
5-[[bis(2-methylpropyl)amino]methyl]-1-ethylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N4/c1-6-18-13(7-14(15)16-18)10-17(8-11(2)3)9-12(4)5/h7,11-12H,6,8-10H2,1-5H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXNIPFVCFEBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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